Biotin-PEG6-NH-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H54N4O10S/c1-29(2,3)43-28(36)31-9-11-38-13-15-40-17-19-42-21-20-41-18-16-39-14-12-37-10-8-30-25(34)7-5-4-6-24-26-23(22-44-24)32-27(35)33-26/h23-24,26H,4-22H2,1-3H3,(H,30,34)(H,31,36)(H2,32,33,35)/t23-,24-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAHMWALUHQIRB-GNKBHMEESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H54N4O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Application of Biotin-PEG6-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Biotin-PEG6-NH-Boc, a versatile heterobifunctional linker molecule. With its unique combination of a biotin (B1667282) moiety for affinity binding, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a protected amine group, this compound has significant utility in bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Properties

This compound is composed of three key functional components:

-

Biotin: A vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This interaction is widely exploited for non-covalent, yet highly specific and stable, biological labeling and immobilization.

-

PEG6 (Hexaethylene Glycol) Spacer: A six-unit polyethylene glycol chain that serves as a flexible, hydrophilic linker. The PEG spacer increases the solubility of the molecule and the resulting conjugate in aqueous environments, reduces aggregation, and minimizes steric hindrance between the conjugated partners.

-

Boc-Protected Amine (NH-Boc): A primary amine group protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a reactive primary amine. This amine can then be used to covalently link the molecule to other molecules of interest, such as proteins, peptides, or small molecule drugs, typically through amide bond formation with a carboxylic acid or an activated ester.

The structural arrangement allows for a sequential and controlled conjugation strategy. First, the deprotected amine can be reacted with a desired molecule. Subsequently, the biotin group can be used for affinity purification, immobilization, or detection.

Quantitative Data Summary

| Property | Value | Source |

| Chemical Formula | C29H54N4O10S | [1] |

| Molecular Weight | ~650.8 g/mol | [1] |

| CAS Number | 1292268-20-2 | [1] |

| Typical Purity | ≥98% | |

| Appearance | White to off-white solid or waxy solid | |

| Storage Conditions | -20°C for long-term storage |

Key Applications in Research and Drug Development

The primary application of this compound is as a versatile linker in the field of bioconjugation and targeted drug delivery. Its heterobifunctional nature makes it an ideal building block for constructing more complex molecular architectures.

Role as a PROTAC Linker

This compound is frequently utilized as a component in the synthesis of PROTACs. PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A PROTAC molecule typically consists of two active domains connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase.

In this context, a molecule like this compound can be used to synthesize a PROTAC where the biotin serves as a versatile handle for purification or as a modular component for further functionalization, while the deprotected amine is used to attach one of the two binding domains.

Experimental Protocols: A Conceptual Framework

While specific experimental protocols are highly dependent on the nature of the molecules being conjugated, a general workflow for utilizing this compound in a bioconjugation reaction can be outlined as follows:

1. Deprotection of the Boc-Protected Amine:

-

Objective: To remove the Boc protecting group and expose the reactive primary amine.

-

General Procedure:

-

Dissolve the this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or dioxane).

-

Add a strong acid, such as trifluoroacetic acid (TFA), to the solution.

-

Stir the reaction at room temperature for a specified period (typically 1-2 hours).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., thin-layer chromatography or mass spectrometry).

-

Upon completion, remove the acid and solvent under reduced pressure. The resulting product is the deprotected Biotin-PEG6-NH2.

-

2. Conjugation to a Target Molecule:

-

Objective: To form a stable covalent bond (typically an amide bond) between the deprotected linker and a molecule containing a carboxylic acid or an activated ester.

-

General Procedure (for conjugation to a carboxylic acid):

-

Dissolve the target molecule (containing a carboxylic acid) in an appropriate anhydrous solvent (e.g., dimethylformamide or dichloromethane).

-

Add peptide coupling reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide), to activate the carboxylic acid.

-

Add the deprotected Biotin-PEG6-NH2 to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction for the formation of the desired conjugate.

-

Purify the final product using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

Visualizing the Molecular Structure and a Key Application Workflow

To further elucidate the structure and utility of this compound, the following diagrams are provided.

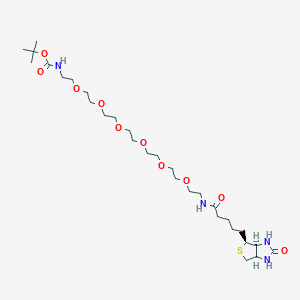

Caption: Chemical structure of this compound.

Caption: General workflow for PROTAC development.

Caption: Mechanism of action of a PROTAC molecule.

References

An In-depth Technical Guide to Biotin-PEG6-NH-Boc: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Biotin-PEG6-NH-Boc, a heterobifunctional linker molecule of significant interest in the field of targeted protein degradation and bioconjugation.

Core Chemical Properties

This compound is a versatile molecule that incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a six-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent conjugation reactions.[1] A summary of its key chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C29H54N4O10S | [1] |

| Molecular Weight | 650.8 g/mol | [1] |

| CAS Number | 1292268-20-2 | [1] |

| Appearance | White to off-white solid or waxy solid | General knowledge |

| Purity | Typically >95% | General knowledge |

| Solubility | Soluble in water and many organic solvents such as DMF, DMSO, and dichloromethane (B109758).[2] The PEG spacer enhances aqueous solubility. | General knowledge |

| Stability | The Boc protecting group is stable under basic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). Store at -20°C for long-term stability. | General knowledge |

Synthesis of this compound

The synthesis of this compound involves the coupling of a biotin derivative with a PEG linker that has a Boc-protected amine at one terminus and a reactive group at the other. A representative synthetic approach is outlined below, based on common organic chemistry principles for amide bond formation and amine protection.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step process starting from commercially available Biotin-NHS and NH2-PEG6-NH-Boc.

Step 1: Coupling of Biotin-NHS with a Diamine-PEG Linker

-

Materials:

-

Biotin-NHS (N-Hydroxysuccinimide ester of Biotin)

-

tert-butyl (2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate (NH2-PEG6-NH-Boc)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated sodium chloride (brine) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve NH2-PEG6-NH-Boc (1.0 equivalent) in anhydrous DMF.

-

Add triethylamine (1.2 equivalents) to the solution and stir at room temperature.

-

In a separate flask, dissolve Biotin-NHS (1.05 equivalents) in anhydrous DMF.

-

Slowly add the Biotin-NHS solution to the stirred solution of the PEG linker.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into a saturated brine solution and extract with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

-

Step 2: Boc Protection of Biotin-PEG6-Amine (Alternative Route)

This is an alternative approach if starting with Biotin-PEG6-Amine.

-

Materials:

-

Biotin-PEG6-Amine

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A base such as triethylamine (TEA) or sodium bicarbonate

-

Water

-

-

Procedure:

-

Dissolve Biotin-PEG6-Amine (1.0 equivalent) in DCM or THF.

-

Add the base (1.5 equivalents) to the solution.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, wash the mixture with water.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the Boc-protected product.

-

Synthesis Workflow Diagram

References

An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG6-NH-Boc in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action and application of Biotin-PEG6-NH-Boc, a heterobifunctional linker widely employed in bioconjugation. The unique tripartite structure of this reagent, comprising a high-affinity biotin (B1667282) moiety, a hydrophilic hexa(ethylene glycol) (PEG6) spacer, and a protected primary amine (NH-Boc), offers a versatile platform for the controlled and efficient labeling and conjugation of biomolecules. This document details the role of each component, provides standardized experimental protocols for its use, presents quantitative data on conjugation efficiency and stability, and illustrates key workflows and mechanisms through detailed diagrams. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

Introduction to this compound in Bioconjugation

Bioconjugation, the chemical linking of two biomolecules, is a cornerstone of modern biotechnology, enabling the development of advanced therapeutics, diagnostics, and research tools. The choice of a linker is critical to the success of a bioconjugation strategy, directly influencing the stability, solubility, and functionality of the resulting conjugate. This compound has emerged as a valuable reagent due to its well-defined structure and versatile reactivity.

The core of its mechanism lies in a two-step process. First, the tert-butyloxycarbonyl (Boc) protecting group is removed from the primary amine under acidic conditions. This deprotection step reveals a reactive amine that can then be conjugated to a target biomolecule, typically through amide bond formation with an activated carboxyl group. The biotin moiety serves as a powerful affinity tag, enabling highly specific detection, purification, and targeting through its exceptionally strong interaction with avidin (B1170675) or streptavidin. The PEG6 spacer enhances the overall properties of the conjugate by improving solubility, reducing steric hindrance, and increasing stability.

The Tripartite Structure: A Functional Breakdown

The efficacy of this compound stems from the distinct and synergistic functions of its three key components:

-

Biotin Moiety: Biotin (Vitamin H) exhibits one of the strongest known non-covalent interactions in nature with the proteins avidin and streptavidin, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2] This near-irreversible binding is highly specific and rapid, forming the basis for numerous applications in detection (e.g., in ELISAs and Western blotting), affinity purification, and targeted delivery.[3] The biotin-streptavidin system is exceptionally stable, withstanding harsh conditions such as extremes of pH, temperature, and the presence of organic solvents and denaturing agents.[2]

-

PEG6 Spacer: The hexa(ethylene glycol) (PEG6) linker is a flexible, hydrophilic spacer that confers several advantageous properties to the bioconjugate.[4] Its primary role is to increase the hydrophilicity of the conjugate, which can be particularly beneficial when working with hydrophobic biomolecules, preventing aggregation and improving solubility in aqueous buffers. The PEG spacer also provides spatial separation between the biotin tag and the conjugated biomolecule, minimizing steric hindrance and ensuring that both components can interact effectively with their respective binding partners. Furthermore, PEGylation can enhance the in vivo stability and pharmacokinetic profile of therapeutic conjugates by reducing renal clearance and minimizing immunogenicity.

-

Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for primary amines. Its presence allows for a controlled, sequential conjugation strategy. The Boc group is stable under a variety of conditions, including those used for many common bioconjugation reactions, preventing the amine from reacting prematurely. Deprotection is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to yield a free primary amine ready for conjugation. This primary amine is a versatile functional group that can react with various electrophiles, most notably activated esters (e.g., N-hydroxysuccinimide esters) to form stable amide bonds.

Mechanism of Action in a Two-Step Bioconjugation Workflow

The use of this compound in bioconjugation follows a logical two-step workflow: deprotection followed by conjugation.

Step 1: Boc Deprotection

The initial step involves the removal of the Boc protecting group to expose the reactive primary amine. This is an acid-catalyzed hydrolysis reaction.

Step 2: Amine-Reactive Conjugation

Once deprotected, the resulting Biotin-PEG6-NH2, which now has a free primary amine, can be conjugated to a target molecule. A common strategy is to react the amine with a molecule containing an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines at a slightly alkaline pH (7-9), forming a stable amide bond.

Quantitative Data

The efficiency and stability of bioconjugates are critical parameters. The following tables summarize representative quantitative data.

Table 1: Boc Deprotection Reaction Conditions

| Parameter | Value | Reference(s) |

| Reagent | Trifluoroacetic Acid (TFA) | |

| Solvent | Dichloromethane (DCM) | |

| TFA Concentration | 25-50% in DCM | |

| Temperature | Room Temperature (20-25°C) | |

| Reaction Time | 30 minutes - 2 hours | |

| Expected Yield | >95% |

Table 2: Amine-Reactive Conjugation Efficiency

| Molar Ratio (Biotin-PEG-NHS : Protein) | Conjugation Efficiency (%) | Reference(s) |

| 5:1 | ~70-80% | (Adapted) |

| 10:1 | >95% | (Adapted) |

| 20:1 | >95% | (Adapted) |

Note: Conjugation efficiency can vary depending on the protein, buffer conditions, and reaction time.

Table 3: Stability of PEGylated Antibody-Drug Conjugates (ADCs)

| Linker | Stress Condition | Monomer Loss (%) | Aggregate Formation (%) | Reference(s) |

| PEG4 | 40°C, 14 days | ~5% | <2% | (Representative) |

| PEG12 | 40°C, 14 days | ~3% | <1.5% | (Representative) |

| Non-PEGylated | 40°C, 14 days | >10% | >5% | (Representative) |

Table 4: Biotin-Streptavidin Binding Affinity

| Parameter | Value | Reference(s) |

| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | |

| Association Rate Constant (kon) | ~10⁷ M⁻¹s⁻¹ | (Adapted) |

| Dissociation Rate Constant (koff) | ~10⁻⁶ s⁻¹ | (Adapted) |

Experimental Protocols

Protocol for Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group using Trifluoroacetic Acid (TFA).

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Round-bottom flask with a magnetic stir bar

-

Rotary evaporator

-

Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)

-

Brine (saturated NaCl solution) (optional)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (optional)

Procedure:

-

Dissolution: Dissolve this compound in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask.

-

Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of TFA to the solution while stirring. For example, if you used 10 mL of DCM, add 10 mL of TFA.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

-

Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar (lower Rf on TLC) than the starting material.

-

Solvent Removal: After the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with DCM several times. The product at this stage is the TFA salt of Biotin-PEG6-amine.

-

Neutralization (Optional): If the free amine is required, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution until gas evolution (CO₂) ceases. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine.

Protocol for Conjugation of Biotin-PEG6-amine to a Protein via NHS Ester Chemistry

This protocol outlines the conjugation of the deprotected Biotin-PEG6-amine to a protein containing an NHS ester. For this protocol, it is assumed the protein has been pre-activated with an NHS ester.

Materials:

-

Biotin-PEG6-amine (from the deprotection step)

-

NHS-ester activated protein

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Desalting column or dialysis cassette

-

HABA assay reagents for determining the degree of biotinylation

Procedure:

-

Protein Preparation: Dissolve the NHS-ester activated protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

Biotin-PEG6-amine Preparation: Immediately before use, dissolve the Biotin-PEG6-amine in the reaction buffer.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG6-amine to the protein solution. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

-

Purification: Remove the excess, unreacted Biotin-PEG6-amine and reaction byproducts using a desalting column or by dialysis against PBS.

-

Quantification of Biotinylation: Determine the degree of biotinylation (moles of biotin per mole of protein) using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay is based on the displacement of HABA from the avidin-HABA complex by the biotinylated protein, which results in a decrease in absorbance at 500 nm.

-

Analysis of Conjugation Efficiency (Optional): The efficiency of the conjugation can be assessed by SDS-PAGE. The conjugated protein will have a higher molecular weight than the unconjugated protein, resulting in a shift in its migration on the gel. Densitometry can be used to quantify the percentage of conjugated protein.

Visualizations

Chemical Structure of this compound

References

The Role of the PEG6 Spacer in Biotinylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the six-unit polyethylene (B3416737) glycol (PEG6) spacer in biotinylation, a fundamental technique in biotechnology and drug development. The incorporation of a PEG6 spacer arm when conjugating biotin (B1667282) to proteins, antibodies, or other molecules of interest offers significant advantages by enhancing solubility, minimizing steric hindrance, and reducing non-specific binding. These benefits ultimately lead to improved assay sensitivity, greater stability of the conjugate, and more reliable and reproducible results in a variety of applications, from immunoassays to targeted drug delivery.

Core Functions of the PEG6 Spacer

Polyethylene glycol (PEG) is a hydrophilic, flexible, and biocompatible polymer. When used as a spacer in biotinylation reagents, it imparts these favorable properties to the resulting biotinylated molecule. The PEG6 spacer, consisting of six repeating ethylene (B1197577) glycol units, provides a defined and optimal length for many applications.

1. Enhanced Solubility: Many biomolecules and therapeutic compounds are hydrophobic and prone to aggregation in aqueous solutions. The hydrophilic nature of the PEG6 spacer increases the overall water solubility of the biotinylated molecule, preventing aggregation and improving its handling and performance in aqueous buffers.[] Biotin itself has low water solubility, and the addition of a PEG spacer can significantly improve this property for biotinylation reagents and the resulting conjugates.

2. Reduction of Steric Hindrance: The strong and specific interaction between biotin and streptavidin (or avidin) is the cornerstone of biotin-based detection and purification systems. However, if the biotin molecule is attached too closely to a large biomolecule, the bulk of the biomolecule can physically block or hinder the binding of streptavidin. The PEG6 spacer arm extends the biotin moiety away from the surface of the molecule, making it more accessible to the binding pocket of streptavidin and ensuring a more efficient and robust interaction.[]

3. Minimized Non-Specific Binding: The PEG spacer creates a hydrated shell around the conjugated molecule. This "stealth" effect can reduce non-specific binding interactions with other proteins or surfaces, which is a common cause of background noise in assays. This leads to a better signal-to-noise ratio and improved assay sensitivity.

4. Increased Stability and Biocompatibility: PEGylation, the process of attaching PEG chains to molecules, is a well-established method for increasing the stability and in vivo circulation time of therapeutic proteins and drugs. The PEG spacer can protect the conjugated molecule from enzymatic degradation and reduce its immunogenicity.

Quantitative Data on the Impact of PEG Spacers

While direct side-by-side quantitative comparisons for a molecule with and without a PEG6 spacer are not always readily available in the literature, the following tables summarize relevant data on the properties of PEGylated biotin reagents and the effects of PEG spacers on binding affinity and biodistribution.

| Property | Biotin-PEG6-acid | Reference |

| Molecular Weight | 579.7 g/mol | |

| Solubility | Soluble in water and DMSO | |

| Purity | ≥95% | |

| Storage | -20°C | |

| Appearance | White to off-white solid |

| Biotinylated Ligand | Receptor Binding Affinity (IC50 in nM) | Reference |

| d-biotin | 11.5 pM (for streptavidin) | [2] |

| BSA-c-biotin | Lower avidity than free biotin | [2] |

| IgG-biotin | Lower avidity than free biotin | [2] |

Note: The avidity of biotinylated macromolecules for streptavidin is lower than the affinity of free biotin, highlighting the potential for steric hindrance which PEG spacers help to mitigate.

Experimental Protocols

Protocol 1: General Protein Biotinylation using Biotin-PEG6-NHS Ester

This protocol describes a general method for labeling a purified protein with Biotin-PEG6-NHS ester, which reacts with primary amines (-NH2) on lysine (B10760008) residues and the N-terminus of the protein.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Biotin-PEG6-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0. Buffers containing primary amines (e.g., Tris) will compete with the biotinylation reaction and should be avoided. If necessary, perform a buffer exchange.

-

-

Biotin-PEG6-NHS Ester Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of Biotin-PEG6-NHS ester in anhydrous DMSO or DMF. For example, dissolve 6.8 mg of Biotin-PEG6-NHS ester (MW: 676.78) in 1 mL of DMSO.

-

-

Biotinylation Reaction:

-

Add a 20-fold molar excess of the Biotin-PEG6-NHS ester solution to the protein solution. The volume of the DMSO/DMF solution should not exceed 10% of the total reaction volume to avoid protein precipitation.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time and temperature may need to be determined empirically for each protein.

-

-

Quenching the Reaction:

-

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction mixture.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, unreacted Biotin-PEG6-NHS ester and the quenching reagent by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).

-

-

Storage:

-

Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

-

Protocol 2: Cell Surface Protein Biotinylation

This protocol outlines the steps for labeling proteins on the surface of living cells, a common application for identifying and studying cell surface receptors and other membrane proteins.

Materials:

-

Cultured cells (adherent or in suspension)

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Biotin-PEG6-NHS ester

-

Anhydrous DMSO

-

Quenching solution (PBS containing 100 mM glycine)

-

Lysis buffer

Procedure:

-

Cell Preparation:

-

Wash the cells three times with ice-cold PBS, pH 8.0, to remove any amine-containing culture media.

-

For cells in suspension, resuspend them in ice-cold PBS, pH 8.0, at a concentration of approximately 25 x 10^6 cells/mL. For adherent cells, perform the following steps in the culture dish.

-

-

Biotinylation Reagent Preparation:

-

Prepare a 10 mM stock solution of Biotin-PEG6-NHS ester in anhydrous DMSO immediately before use.

-

-

Cell Surface Labeling:

-

Add the Biotin-PEG6-NHS ester stock solution to the cell suspension or the PBS covering the adherent cells to a final concentration of 0.5-1 mM.

-

Incubate for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes the internalization of the biotinylation reagent.

-

-

Quenching:

-

Wash the cells three times with the quenching solution (ice-cold PBS with 100 mM glycine) to stop the reaction and remove any unreacted biotinylation reagent.

-

-

Cell Lysis and Downstream Analysis:

-

Lyse the cells using an appropriate lysis buffer. The biotinylated proteins can then be enriched using streptavidin-agarose beads for subsequent analysis by Western blotting or mass spectrometry.

-

Visualizing Workflows and Concepts

The following diagrams, created using the DOT language for Graphviz, illustrate key processes and concepts related to the use of the PEG6 spacer in biotinylation.

Caption: Workflow for protein biotinylation using Biotin-PEG6-NHS ester.

Caption: The PEG6 spacer extends biotin for efficient streptavidin binding.

Caption: Workflow for cell surface proteome analysis using biotinylation.

References

The Strategic Role of the Boc Protecting Group in Biotin-PEG6-NH-Boc: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tert-butyloxycarbonyl (Boc) protecting group's crucial role in the versatile bifunctional linker, Biotin-PEG6-NH-Boc. This guide details the chemical properties, experimental protocols for deprotection and subsequent conjugation, and applications in targeted drug delivery and Proteolysis Targeting Chimeras (PROTACs), offering a comprehensive resource for professionals in the field of bioconjugation and pharmaceutical sciences.

Core Principles of the Boc Protecting Group in this compound

This compound is a heterobifunctional linker comprised of three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic hexaethylene glycol (PEG6) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine masked with a Boc protecting group.[1][2]

The Boc group is an acid-labile protecting group widely used in organic synthesis to temporarily block the reactivity of primary and secondary amines.[1] Its primary function in the this compound molecule is to prevent the terminal amine from participating in unwanted side reactions during the synthesis, purification, and storage of the linker, or during the modification of another functional group on a target molecule. This strategic protection allows for a controlled, sequential conjugation strategy. The amine can be deprotected under specific acidic conditions to yield a free, reactive primary amine (Biotin-PEG6-NH2), which is then available for conjugation to a desired molecule, such as a protein, antibody, or small molecule drug.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C29H54N4O10S | [2] |

| Molecular Weight | 650.8 g/mol | |

| CAS Number | 1292268-20-2 | |

| Appearance | White to off-white solid or waxy solid | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |

Experimental Protocols

Deprotection of the Boc Group from this compound

The removal of the Boc group is typically achieved through acidolysis. Trifluoroacetic acid (TFA) is a common reagent for this purpose due to its effectiveness and volatility, which simplifies its removal post-reaction.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and appropriate mobile phase (e.g., DCM/Methanol)

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.

-

Cool the solution to 0 °C using an ice bath.

-

Add an equal volume of TFA to the solution dropwise while stirring. For example, if you used 5 mL of DCM, add 5 mL of TFA.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by TLC until the starting material is no longer visible.

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) or DCM (3x).

-

For neutralization, dissolve the residue in DCM and wash with saturated NaHCO3 solution. Be cautious as CO2 evolution may occur.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo to yield the deprotected product, Biotin-PEG6-NH2. The product is often obtained as a TFA salt if the neutralization step is omitted and can be used directly in subsequent reactions.

Conjugation of Biotin-PEG6-NH2 to a Carboxyl Group-Containing Molecule

The newly exposed primary amine on Biotin-PEG6-NH2 can be readily conjugated to a carboxylic acid on a target molecule (e.g., protein, peptide) using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

-

Biotin-PEG6-NH2 (from deprotection step)

-

Target molecule with a carboxyl group (e.g., protein)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Dissolve the carboxyl-containing target molecule in Activation Buffer.

-

Add EDC and NHS to the target molecule solution. A molar excess of EDC and NHS over the target molecule is typically used. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

Dissolve the Biotin-PEG6-NH2 in the Coupling Buffer.

-

Add the solution of Biotin-PEG6-NH2 to the activated target molecule solution. A molar excess of the amine linker is used to ensure efficient conjugation.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer and incubate for 2 hours at room temperature or overnight at 4 °C.

-

Quench the reaction by adding the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.

-

Purify the resulting Biotin-PEG6-conjugate by removing unreacted reagents and byproducts using a desalting column or dialysis.

Applications and Quantitative Data

The dual functionality of this compound makes it a valuable tool in various research and development areas, particularly in targeted therapies.

Targeted Drug Delivery

Biotin serves as a targeting ligand due to the overexpression of biotin receptors on the surface of various cancer cells. By conjugating a cytotoxic drug to Biotin-PEG6-NH2, the drug can be selectively delivered to tumor cells, thereby enhancing its efficacy and reducing off-target toxicity.

A study on camptothecin (B557342) (CPT) demonstrated that conjugation to a biotin-PEG polymer significantly increased its cytotoxicity in both sensitive and multidrug-resistant human ovarian carcinoma cells.

Table 2: Enhancement of Camptothecin (CPT) Cytotoxicity by Biotin-PEG Conjugation

| Cell Line | Conjugate | Fold Increase in Cytotoxicity (vs. Free CPT) |

| A2780 (sensitive) | CPT-PEG-biotin | > 60 |

| A2780/AD (resistant) | CPT-PEG-biotin | ~ 30 |

Data adapted from a study by Słabuszewska-Jóźwiak et al., which used a biotin-PEG conjugate to enhance CPT efficacy.

The biotinylated conjugate was found to induce apoptosis more significantly than free CPT, which was associated with the activation of the caspase-dependent cell death signaling pathway.

PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design.

This compound is a useful building block in PROTAC synthesis. After deprotection, the resulting Biotin-PEG6-NH2 can be conjugated to either the target protein ligand or the E3 ligase ligand, with the biotin moiety serving as a versatile handle for detection, purification, or as a point of attachment for further modifications. The PEG6 spacer provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase.

Visualizations of Workflows and Pathways

Experimental Workflow for Bioconjugation

The following diagram illustrates the overall experimental workflow from the deprotection of this compound to its conjugation to a target molecule.

Caption: Workflow for Boc deprotection and subsequent amine conjugation.

Logical Workflow for PROTAC Synthesis

This diagram outlines the logical steps in synthesizing a PROTAC using an amine-functionalized linker like Biotin-PEG6-NH2.

Caption: Logical workflow for PROTAC synthesis using an amine linker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action for a PROTAC, which leverages the ubiquitin-proteasome system to degrade a target protein.

Caption: PROTAC-mediated degradation via the ubiquitin-proteasome pathway.

Conclusion

The Boc protecting group in this compound is a cornerstone of its utility as a heterobifunctional linker. It enables a controlled and sequential approach to bioconjugation, which is essential for the construction of complex molecules like targeted drug-delivery systems and PROTACs. By understanding the principles of Boc group chemistry and the associated experimental protocols, researchers can effectively leverage this compound to advance their drug development and scientific research endeavors.

References

An In-depth Technical Guide to Biotin-PEG6-NH-Boc for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG6-NH-Boc, a versatile reagent for protein labeling. It details the reagent's properties, mechanism of action, and provides step-by-step protocols for its use in common biochemical assays.

Introduction to this compound

This compound is a heterobifunctional crosslinker that incorporates three key chemical moieties: a biotin (B1667282) group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected primary amine.[1][2] This combination of features makes it a valuable tool for a variety of bioconjugation applications, including targeted drug delivery and proteomic studies.[3][4]

The biotin moiety provides a high-affinity binding site for avidin (B1170675) and streptavidin, forming one of the strongest known non-covalent biological interactions.[5] This interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules. The six-unit polyethylene glycol (PEG6) spacer arm increases the hydrophilicity of the molecule, which can improve the solubility of the labeled protein and reduce aggregation. The PEG spacer also minimizes steric hindrance, making the biotin group more accessible for binding to avidin or streptavidin.

The terminal primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be readily removed with acid treatment to reveal a reactive primary amine. This allows for a two-step labeling strategy where the biotin is introduced first, followed by the conjugation of a second molecule to the deprotected amine.

Properties of this compound

The key quantitative and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C29H54N4O10S | |

| Molecular Weight | 650.8 g/mol | |

| CAS Number | 1292268-20-2 | |

| Purity | Typically ≥95% | |

| Appearance | White to off-white solid or waxy substance | |

| Solubility | Soluble in organic solvents such as DMSO and DMF | |

| Storage | -20°C, desiccated |

Mechanism of Action and Experimental Workflow

The use of this compound in protein labeling typically involves a two-stage process. First, the molecule is activated to react with the target protein. For this, a precursor with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, is used to target primary amines (lysine residues and the N-terminus) on the protein surface. Following the biotinylation step, the Boc-protecting group on the terminal amine of the PEG chain can be removed to allow for further conjugation.

Diagram: Two-Step Protein Labeling and Application Workflow

Caption: A logical workflow for biotinylating a target protein and its subsequent use in a pulldown assay to identify interacting partners.

Experimental Protocols

This section provides detailed protocols for the biotinylation of a target protein using an NHS-ester activated form of Biotin-PEG6, the subsequent deprotection of the Boc group, and a downstream pulldown application.

Protein Biotinylation using Biotin-PEG6-NHS Ester

This protocol is adapted from general procedures for NHS-ester based biotinylation.

Materials:

-

Biotin-PEG6-NHS ester

-

Target protein (in an amine-free buffer like PBS, pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette

Procedure:

-

Protein Preparation:

-

Dissolve the target protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and should be avoided.

-

-

Reagent Preparation:

-

Immediately before use, dissolve the Biotin-PEG6-NHS ester in DMF or DMSO to a final concentration of 10 mM.

-

-

Biotinylation Reaction:

-

Add a 20-fold molar excess of the 10 mM Biotin-PEG6-NHS ester solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching:

-

Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted biotinylation reagent by size-exclusion chromatography (e.g., a desalting column) or by dialysis against PBS.

-

Boc Deprotection of Biotin-PEG6-NH-Labeled Protein

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.

Materials:

-

This compound labeled protein

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Neutralization buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Purification column or dialysis cassette

Procedure:

-

Reaction Setup:

-

Lyophilize the purified biotinylated protein to remove water.

-

Prepare a solution of 20-50% TFA in DCM. Caution: TFA is a strong, corrosive acid and should be handled in a chemical fume hood with appropriate personal protective equipment.

-

-

Deprotection Reaction:

-

Dissolve the lyophilized protein in the TFA/DCM solution.

-

Stir the reaction at room temperature for 30-60 minutes.

-

-

Neutralization and Purification:

-

Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

-

Immediately dissolve the protein in a neutralization buffer.

-

Purify the deprotected protein by desalting or dialysis to remove residual TFA salts.

-

Pull-Down Assay with Biotinylated Protein

This protocol outlines the use of the biotinylated protein to isolate interacting partners from a cell lysate.

Materials:

-

Purified biotinylated protein

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Cell lysate

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents or mass spectrometry equipment

Procedure:

-

Immobilization of Biotinylated Protein:

-

Wash the streptavidin beads with Binding/Wash Buffer.

-

Incubate the beads with the biotinylated protein for 30-60 minutes at room temperature with gentle rotation to allow for binding.

-

Wash the beads several times with Binding/Wash Buffer to remove any unbound protein.

-

-

Interaction with Cell Lysate:

-

Incubate the protein-bound beads with the cell lysate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads extensively with Binding/Wash Buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using an appropriate elution buffer. For subsequent SDS-PAGE analysis, boiling in SDS-PAGE sample buffer is common. For mass spectrometry, an acidic elution buffer followed by neutralization is often used.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting, or by mass spectrometry to identify the interacting partners.

-

Applications in Research and Drug Development

The unique properties of this compound lend it to a variety of applications.

Proximity Labeling (BioID)

In proximity labeling techniques like BioID, a protein of interest is fused to a promiscuous biotin ligase. Upon addition of biotin, this enzyme biotinylates nearby proteins. While this compound itself is not the substrate, the principles of biotin detection and purification are central to this method. The workflow involves the capture of biotinylated proteins on streptavidin beads, followed by their identification by mass spectrometry, providing a snapshot of the protein's interaction network in its native cellular environment.

Diagram: Proximity Labeling (BioID) Principle

Caption: The BioID method utilizes a promiscuous biotin ligase fused to a protein of interest to biotinylate proximal proteins for identification.

Targeted Drug Delivery

The biotin moiety can be used to target drugs to cells that overexpress biotin receptors, such as many types of cancer cells. The deprotected amine of this compound can be conjugated to a therapeutic agent, creating a targeted drug delivery system. The PEG spacer can improve the pharmacokinetic properties of the drug conjugate.

Stability and Quantitative Considerations

The stability of the bond formed between the biotinylation reagent and the protein is crucial, especially for in vivo applications. While the amide bond formed by NHS esters is generally stable, some studies have reported instability of certain biotin-protein linkages in human plasma. The specific stability of the linkage formed by Biotin-PEG6-NHS ester should be empirically determined for the intended application.

The degree of biotinylation can be controlled by adjusting the molar ratio of the biotinylation reagent to the protein. A 20-fold molar excess is a common starting point, but this may need to be optimized. The efficiency of biotinylation can be assessed using various methods, including the HABA assay or by mass spectrometry-based approaches that can even identify the specific sites of biotinylation.

Conclusion

This compound is a powerful and versatile tool for researchers in protein science and drug development. Its unique combination of a high-affinity biotin tag, a flexible and solubilizing PEG spacer, and a protected amine for further functionalization enables a wide range of applications, from fundamental studies of protein interactions to the development of targeted therapeutics. By understanding the principles of its use and following established protocols, researchers can effectively leverage this reagent to advance their scientific goals.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, covering their core properties, applications in bioconjugation, and detailed experimental methodologies.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of repeating ethylene (B1197577) glycol units with two different reactive functional groups at their termini.[] This dual reactivity allows for the sequential and specific conjugation of two distinct molecules, such as a protein to a small molecule drug or a targeting ligand to a nanoparticle.[] The polyethylene glycol backbone imparts several advantageous properties to the resulting bioconjugate, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity.[2] The defined length of the PEG chain provides precise control over the distance between the conjugated molecules, which is crucial for optimizing biological activity and stability.[3]

These linkers are instrumental in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where they serve as a flexible and biocompatible bridge between the targeting moiety and the therapeutic payload.[4]

Core Concepts and Properties

The fundamental structure of a heterobifunctional PEG linker consists of two different terminal functional groups separated by a PEG chain. This design enables site-specific conjugation, allowing a therapeutic molecule to interact exclusively with the cells or tissues for which the targeting agent is designed.

Caption: General structure of a heterobifunctional PEG linker.

Data Presentation: Properties of Common Heterobifunctional PEG Linkers

The choice of a heterobifunctional PEG linker depends on the specific application, including the nature of the molecules to be conjugated and the desired properties of the final product. The following table summarizes the quantitative data for a selection of commonly used heterobifunctional PEG linkers.

| Linker Name | Functional Group A | Functional Group B | Molecular Weight ( g/mol ) | PEG Units (n) | Spacer Arm Length (Å) |

| Mal-PEG3-NHS ester | Maleimide (B117702) | NHS ester | 398.37 | 3 | 19.8 |

| Mal-PEG4-NHS ester | Maleimide | NHS ester | 442.42 | 4 | 23.3 |

| Mal-PEG8-NHS ester | Maleimide | NHS ester | 618.63 | 8 | 37.3 |

| Mal-PEG12-NHS ester | Maleimide | NHS ester | 814.85 | 12 | 51.3 |

| Azide-PEG4-NHS ester | Azide | NHS ester | 388.37 | 4 | 21.9 |

| Alkyne-PEG4-NHS ester | Alkyne | NHS ester | 387.38 | 4 | 21.9 |

| Biotin-PEG4-NHS ester | Biotin | NHS ester | 586.68 | 4 | 33.7 |

| DBCO-PEG4-NHS ester | DBCO | NHS ester | 690.73 | 4 | 21.9 |

Note: Spacer arm length is an approximation and can vary based on the conformation of the PEG chain.

Applications in Bioconjugation

Heterobifunctional PEG linkers are pivotal in the creation of complex bioconjugates for therapeutic and diagnostic purposes. A prime example is their use in Antibody-Drug Conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a small-molecule drug. The heterobifunctional PEG linker plays a critical role in connecting the antibody to the cytotoxic payload, ensuring the stability of the conjugate in circulation and facilitating the release of the drug upon internalization into the target cancer cell.

Caption: Mechanism of action of an Antibody-Drug Conjugate.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of a bioconjugate using a heterobifunctional PEG linker.

Protocol for Antibody Conjugation with NHS-PEG-Maleimide Linker

This protocol describes a two-step process for conjugating a thiol-containing molecule to an antibody using an NHS-PEG-Maleimide linker.

Materials:

-

Antibody solution (2 mg/mL in PBS, pH 7.4)

-

NHS-PEGn-Maleimide linker (e.g., Mal-PEG4-NHS ester)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Thiol-containing molecule (e.g., a cytotoxic drug)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Desalting column (e.g., Sephadex G-25)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into PBS, pH 7.4, using a desalting column or dialysis. Adjust the antibody concentration to 2 mg/mL.

-

Linker Preparation: Immediately before use, dissolve the NHS-PEGn-Maleimide linker in anhydrous DMSO to a concentration of 10 mM.

-

Antibody Activation with Linker:

-

Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Removal of Excess Linker: Remove the unreacted linker using a desalting column equilibrated with PBS, pH 7.2.

-

Conjugation with Thiol-Containing Molecule:

-

Immediately add the thiol-containing molecule to the activated antibody solution at a 5- to 10-fold molar excess relative to the antibody.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction: Add the quenching buffer to a final concentration of 50 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the final antibody conjugate as described in the following protocol.

Purification of the Antibody-Drug Conjugate by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size, effectively removing unreacted small molecules and linkers from the larger antibody conjugate.

Materials:

-

Crude antibody conjugate solution

-

SEC column (e.g., Superdex 200 or equivalent)

-

HPLC or FPLC system

-

SEC mobile phase (e.g., PBS, pH 7.4)

Procedure:

-

System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate of 1 mL/min until a stable baseline is achieved.

-

Sample Preparation: Filter the crude antibody conjugate solution through a 0.22 µm filter to remove any particulate matter.

-

Injection: Inject an appropriate volume of the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

-

Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate (e.g., 1 mL/min). Monitor the elution profile using UV absorbance at 280 nm. Collect fractions corresponding to the main peak, which represents the purified antibody-drug conjugate. High molecular weight aggregates will elute first, followed by the monomeric conjugate, and then low molecular weight impurities.

-

Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary using an appropriate method, such as centrifugal filtration.

Characterization of the Antibody-Drug Conjugate by SEC-HPLC

SEC-HPLC is used to assess the purity, aggregation, and fragmentation of the final conjugate.

Materials:

-

Purified antibody-drug conjugate

-

HPLC system with a UV detector

-

SEC-HPLC column (e.g., TSKgel G3000SWxl)

-

Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

Procedure:

-

System and Column Equilibration: Equilibrate the HPLC system and the SEC column with the mobile phase until a stable baseline is observed.

-

Sample Preparation: Dilute the purified antibody-drug conjugate to a concentration of approximately 1 mg/mL in the mobile phase.

-

Analysis:

-

Inject 10-20 µL of the sample.

-

Run the analysis at a flow rate of 0.5-1.0 mL/min for a duration sufficient to elute all species (typically 20-30 minutes).

-

Monitor the absorbance at 280 nm.

-

-

Data Interpretation:

-

The major peak corresponds to the monomeric ADC.

-

Peaks eluting earlier than the main peak represent high molecular weight aggregates.

-

Peaks eluting later than the main peak correspond to fragments or low molecular weight species.

-

Calculate the percentage of monomer, aggregate, and fragment by integrating the respective peak areas.

-

Caption: Experimental workflow for bioconjugation.

References

Biotin-PEG6-NH-Boc: An In-depth Technical Guide to its Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG6-NH-Boc is a versatile heterobifunctional linker molecule that has gained significant traction in various molecular biology applications, most notably in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of its core applications, complete with experimental protocols, quantitative data summaries, and detailed workflow visualizations. The unique structure of this compound, featuring a biotin (B1667282) moiety for affinity-based applications, a six-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for controlled conjugation, makes it an invaluable tool for researchers.

Core Properties and Specifications

This compound is a chemically synthesized molecule with well-defined properties crucial for its application in sensitive biological assays.

| Property | Specification |

| Chemical Formula | C29H54N4O10S |

| Molecular Weight | 650.8 g/mol [1] |

| CAS Number | 1292268-20-2[1] |

| Purity | Typically ≥98%[1] |

| Appearance | White to off-white solid or waxy solid |

| Solubility | Soluble in DMSO, DMF, and water |

| Storage Conditions | Store at -20°C for long-term stability[1] |

Key Applications in Molecular Biology

The primary application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Beyond its role in PROTACs, the biotin moiety allows for its use in a variety of affinity-based applications, including:

-

Affinity Purification and Pull-Down Assays: The high affinity of biotin for streptavidin can be exploited to isolate and enrich proteins or other biomolecules that have been conjugated to the this compound linker.

-

Immunoassays: In techniques like ELISA and Western blotting, the biotin tag can be used for signal amplification through streptavidin-enzyme conjugates.

-

Proximity-Dependent Biotinylation (BioID): While specialized biotin ligases are typically used for BioID, a biotinylated probe can be used in related proximity-labeling studies to identify interacting proteins.

Experimental Protocols

I. Solid-Phase Synthesis of a PROTAC using this compound

This protocol provides a representative method for the solid-phase synthesis of a PROTAC, where a ligand for the target protein of interest (POI) is linked to a ligand for an E3 ligase via the this compound linker. This method is adapted from established solid-phase PROTAC synthesis protocols.

Materials:

-

Wang resin pre-loaded with the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon)

-

This compound

-

Target protein ligand with a carboxylic acid handle

-

DIPEA (N,N-Diisopropylethylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

Methanol

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the E3 ligase ligand-loaded Wang resin in DMF for 1 hour in the synthesis vessel.

-

Linker Coupling:

-

Dissolve this compound (2 equivalents relative to the resin loading capacity) and DIPEA (4 equivalents) in DMF.

-

Add the solution to the swollen resin.

-

Shake the mixture at room temperature for 24 hours.

-

Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

-

Dry the resin under vacuum.

-

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the Boc protecting group and expose the terminal amine.

-

Wash the resin with DCM (3x).

-

Neutralize the resin with a solution of 10% DIPEA in DCM (3x).

-

Wash the resin again with DCM (3x).

-

-

Target Protein Ligand Coupling:

-

In a separate vial, dissolve the target protein ligand (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add this solution to the resin.

-

Shake the mixture at room temperature for 16 hours.

-

Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

-

Dry the resin under vacuum.

-

-

Cleavage from Resin:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the PROTAC from the solid support.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude PROTAC in cold diethyl ether.

-

-

Purification:

-

Purify the crude PROTAC using reverse-phase HPLC to obtain the final product.

-

Characterize the purified PROTAC by mass spectrometry and NMR.

-

II. Protein Pull-Down Assay with a Biotinylated PROTAC

This protocol describes the use of a biotinylated PROTAC to pull down its target protein from a cell lysate.

Materials:

-

Cell lysate containing the target protein

-

Biotinylated PROTAC

-

Streptavidin-conjugated magnetic beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Magnetic rack

Procedure:

-

Cell Lysis: Lyse cells expressing the target protein using an appropriate lysis buffer.

-

Incubation with Biotinylated PROTAC: Add the biotinylated PROTAC to the cell lysate and incubate for 2-4 hours at 4°C with gentle rotation to allow the PROTAC to bind to the target protein.

-

Bead Preparation: Wash the streptavidin magnetic beads with wash buffer according to the manufacturer's instructions.

-

Capture of Biotinylated Complex: Add the pre-washed streptavidin beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated PROTAC-target protein complex.

-

Washing: Place the tube on a magnetic rack to pellet the beads. Remove the supernatant and wash the beads three times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in elution buffer and heat at 95°C for 5-10 minutes to elute the captured proteins.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the target protein.

Quantitative Data Presentation

Table 1: In Vitro Degradation of Target Protein X by a this compound PROTAC

| Cell Line | DC50 (nM) | Dmax (%) |

| Cell Line A | 50 | 95 |

| Cell Line B | 120 | 88 |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage.

Table 2: Cell Viability of Cancer Cell Lines Treated with a this compound PROTAC

| Cell Line | IC50 (nM) |

| Cell Line A | 75 |

| Cell Line B | 250 |

IC50: Concentration for 50% inhibition of cell viability.

Table 3: Ternary Complex Formation Assessed by Surface Plasmon Resonance (SPR)

| Analyte | Ligand Immobilized | K_D (nM) |

| PROTAC | Target Protein X | 100 |

| PROTAC | E3 Ligase | 250 |

| Target Protein X (in presence of PROTAC) | E3 Ligase | 25 |

K_D: Dissociation constant, a measure of binding affinity.

Mandatory Visualizations

PROTAC Mechanism of Action

Caption: Workflow of targeted protein degradation by a PROTAC.

Solid-Phase PROTAC Synthesis Workflow

Caption: Solid-phase synthesis of a PROTAC.

Conclusion

This compound is a powerful and versatile tool for researchers in molecular biology and drug discovery. Its primary application as a linker in the synthesis of PROTACs has significant potential for the development of novel therapeutics that target previously "undruggable" proteins. The methodologies and conceptual data presented in this guide provide a solid foundation for the design and execution of experiments utilizing this valuable chemical probe. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like this compound will undoubtedly grow in importance.

References

Biotin-PEG6-NH-Boc: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of Biotin-PEG6-NH-Boc, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details the molecule's properties, provides exemplary experimental protocols, and illustrates relevant biological pathways and workflows.

Core Physical and Chemical Characteristics

This compound is a versatile chemical tool that combines a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hexaethylene glycol (PEG6) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for controlled conjugation.[1][2][3] The key physical and chemical properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Biotin-PEG6-N-tert-butyloxycarbonyl-amine | [1] |

| Synonyms | Biotin-PEG6-Boc, Boc-NH-PEG6-Biotin | [4] |

| CAS Number | 1292268-20-2 | |

| Appearance | White to off-white solid or waxy solid |

Table 2: Chemical and Physical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₅₄N₄O₁₀S | |

| Molecular Weight | 650.8 g/mol | |

| Purity | Typically ≥95% or ≥98% | |

| Solubility | Soluble in water, DMSO, and DMF | |

| Storage Conditions | Store at -20°C for long-term stability |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in common laboratory applications. These are generalized protocols and may require optimization for specific experimental contexts.

Boc Deprotection of this compound to Yield Biotin-PEG6-Amine

The tert-butyloxycarbonyl (Boc) protecting group can be efficiently removed under acidic conditions to yield a primary amine, which is then available for conjugation.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

-

Add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

To neutralize the residue, dissolve it in a minimal amount of DCM and wash with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to obtain the deprotected Biotin-PEG6-Amine as a TFA salt or free amine after neutralization.

Biotinylation of a Protein via Amide Bond Formation

Following Boc deprotection, the newly exposed primary amine of Biotin-PEG6-Amine can be conjugated to a protein of interest (POI) that has accessible carboxyl groups. This protocol utilizes carbodiimide (B86325) chemistry with EDC and NHS to activate the carboxyl groups on the protein for reaction with the amine.

Materials:

-

Biotin-PEG6-Amine (from deprotection step)

-

Protein of Interest (POI) in a suitable buffer (e.g., MES buffer, pH 4.5-6.0)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Reaction buffer (e.g., MES, pH 6.0)

-

Quenching buffer (e.g., Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Dissolve the POI in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

-

Prepare fresh solutions of EDC and NHS in the reaction buffer (e.g., 100 mM).

-

Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

Dissolve the Biotin-PEG6-Amine in the reaction buffer.

-

Add a 10- to 20-fold molar excess of the Biotin-PEG6-Amine to the activated protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 15 minutes.

-

Purify the biotinylated protein from excess reagents and byproducts using a desalting column or dialysis.

Synthesis of a Biotinylated PROTAC

This compound can serve as a versatile linker in the synthesis of PROTACs. The following is a general workflow for synthesizing a biotinylated PROTAC, assuming the availability of a warhead (ligand for the target protein) with a carboxylic acid handle and an E3 ligase ligand with an amine handle.

Workflow for Biotinylated PROTAC Synthesis:

Caption: A generalized workflow for the synthesis of a biotinylated PROTAC.

Purification of Biotinylated Molecules

The biotin moiety allows for efficient purification of the synthesized biotinylated protein or PROTAC using streptavidin-based affinity chromatography.

Materials:

-

Streptavidin-agarose or streptavidin-magnetic beads

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., high concentration of free biotin in PBS, or denaturing conditions like 0.1 M glycine, pH 2.8)

-

Crude biotinylated product solution

Procedure:

-

Equilibrate the streptavidin resin with the binding/wash buffer.

-

Incubate the crude solution containing the biotinylated molecule with the equilibrated resin for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Wash the resin extensively with the binding/wash buffer to remove non-biotinylated impurities.

-

Elute the bound biotinylated molecule using the chosen elution buffer. For non-denaturing elution, incubate the resin with an excess of free biotin. For denaturing elution, use a low pH buffer.

-

Collect the eluate fractions containing the purified biotinylated molecule.

-

Buffer exchange the purified product into a suitable storage buffer using dialysis or a desalting column.

Signaling Pathways and Mechanisms of Action

This compound is a key component in the construction of PROTACs, which function by hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS).

The PROTAC Mechanism of Action

A PROTAC molecule is a heterobifunctional molecule that consists of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. The biotin tag on a PROTAC can be used for detection, purification, and studying cellular uptake and target engagement.

The general mechanism of action for a PROTAC is as follows:

-

The PROTAC enters the cell.

-

The warhead of the PROTAC binds to the target protein of interest (POI).

-

The E3 ligase ligand of the PROTAC recruits an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase).

-

The E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.

-

The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

-